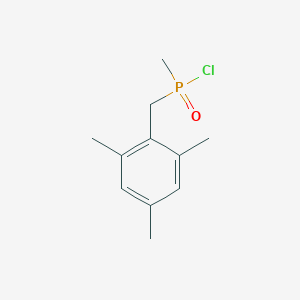
Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride is a chemical compound with a complex structure that includes a phosphinic acid chloride group attached to a methylated benzene ring
Méthodes De Préparation
The synthesis of Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride typically involves the reaction of methyl-2,4,6-trimethylbenzene with a phosphinic acid chloride reagent under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphinic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid chloride group to other functional groups.
Substitution: The compound can undergo substitution reactions where the chloride group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride involves its interaction with molecular targets through its reactive phosphinic acid chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the targets it interacts with.
Comparaison Avec Des Composés Similaires
Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride can be compared with other similar compounds such as:
Methyl-2,4,6-trimethylbenzenesulphonate: This compound has a sulphonate group instead of a phosphinic acid chloride group, leading to different reactivity and applications.
Methyl-2,4,6-trimethylbenzene: The parent compound without the phosphinic acid chloride group, used as a starting material in various syntheses. The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
942474-14-8 |
|---|---|
Formule moléculaire |
C11H16ClOP |
Poids moléculaire |
230.67 g/mol |
Nom IUPAC |
2-[[chloro(methyl)phosphoryl]methyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C11H16ClOP/c1-8-5-9(2)11(10(3)6-8)7-14(4,12)13/h5-6H,7H2,1-4H3 |
Clé InChI |
PXPGAVNXIGIMOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CP(=O)(C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



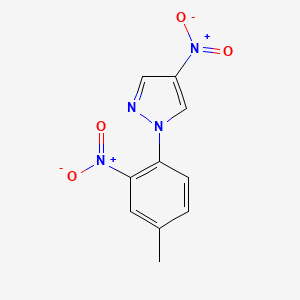
![4-(4-Methylpiperazin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B13923389.png)
![Tert-butyl 4-[3-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]piperidine-1-carboxylate](/img/structure/B13923397.png)
![6-(1-Methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13923404.png)
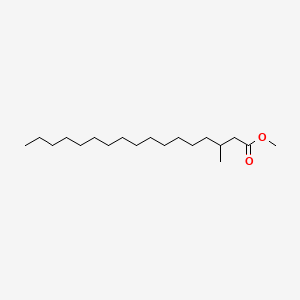

![[4-(2-Cbz-aminoEthyl)phenyl]aceticacid](/img/structure/B13923431.png)
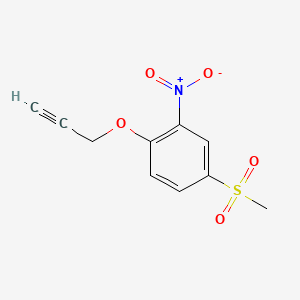
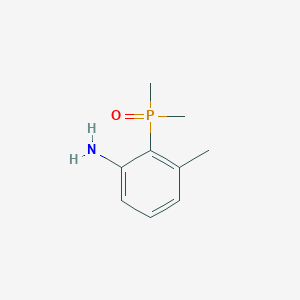


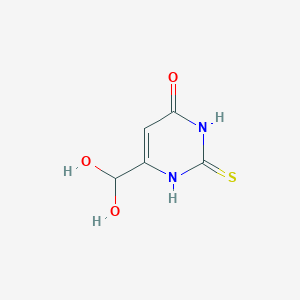
![n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13923464.png)
